molecular formula C10H15N3O4 B12289203 3'-Deoxy-3'-alpha-C-methylcytidine

3'-Deoxy-3'-alpha-C-methylcytidine

Cat. No.: B12289203
M. Wt: 241.24 g/mol
InChI Key: OBFLVJHTKMCKMC-UHFFFAOYSA-N
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Description

3’-Deoxy-3’-alpha-C-methylcytidine is a nucleoside analog used primarily for nucleoside and nucleic acid modifications . This compound is characterized by its molecular formula C10H15N3O4 and a molecular weight of 241.24 g/mol . It is a synthetic derivative of cytidine, where the 3’ hydroxyl group is replaced by a hydrogen atom and a methyl group is added at the alpha position.

Preparation Methods

The synthesis of 3’-Deoxy-3’-alpha-C-methylcytidine involves several steps, typically starting with the protection of the hydroxyl groups of cytidine. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of cytidine are protected using silyl or acyl protecting groups.

    Deoxygenation: The 3’ hydroxyl group is replaced by a hydrogen atom through a deoxygenation reaction.

    Methylation: The alpha position is methylated using a methylating agent such as methyl iodide under basic conditions.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3’-Deoxy-3’-alpha-C-methylcytidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Methylating Agents: Methyl iodide, dimethyl sulfate.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3’-Deoxy-3’-alpha-C-methylcytidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3’-Deoxy-3’-alpha-C-methylcytidine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This compound targets specific enzymes involved in nucleic acid metabolism, such as DNA and RNA polymerases, and can inhibit their activity . The molecular pathways affected by this compound include those involved in DNA replication and transcription.

Comparison with Similar Compounds

3’-Deoxy-3’-alpha-C-methylcytidine can be compared with other nucleoside analogs, such as:

The uniqueness of 3’-Deoxy-3’-alpha-C-methylcytidine lies in its specific structural modifications, which confer distinct biochemical properties and potential therapeutic applications.

Properties

IUPAC Name

4-amino-1-[3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-5-6(4-14)17-9(8(5)15)13-3-2-7(11)12-10(13)16/h2-3,5-6,8-9,14-15H,4H2,1H3,(H2,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFLVJHTKMCKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(C1O)N2C=CC(=NC2=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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